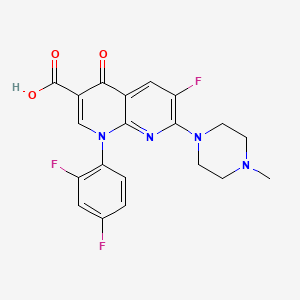
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound that belongs to the class of fluoroquinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. The presence of the piperazine ring and the naphthyridine core contributes to its potent antibacterial properties.
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluoro and difluorophenyl groups: These groups are introduced through nucleophilic substitution reactions.
Attachment of the piperazine ring: This step involves the reaction of the intermediate compound with 4-methylpiperazine under suitable conditions.
Final oxidation and carboxylation: The final steps involve oxidation and carboxylation to obtain the desired compound.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluoro and difluorophenyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of fluoroquinolones.
Biology: The compound is used in studies investigating bacterial resistance mechanisms.
Medicine: It is employed in the development of new antibacterial agents and in clinical trials for treating bacterial infections.
Industry: The compound is used in the formulation of antibacterial drugs and in quality control processes
Mechanism of Action
The antibacterial activity of 1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluoro and difluorophenyl groups enhances its binding affinity to the target enzymes .
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar mechanism of action, this compound is unique due to its specific substitution pattern, which may confer different pharmacokinetic properties and spectrum of activity .
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Norfloxacin
- Ofloxacin
Properties
CAS No. |
100490-71-9 |
|---|---|
Molecular Formula |
C20H17F3N4O3 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H17F3N4O3/c1-25-4-6-26(7-5-25)19-15(23)9-12-17(28)13(20(29)30)10-27(18(12)24-19)16-3-2-11(21)8-14(16)22/h2-3,8-10H,4-7H2,1H3,(H,29,30) |
InChI Key |
QFUBYXFSFVLOER-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















